Potassium 2-(pyridin-2-yloxy)acetate
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Overview
Description
Potassium 2-(pyridin-2-yloxy)acetate: is an organic compound with the molecular formula C(_7)H(_6)KNO(_3) It is a potassium salt of 2-(pyridin-2-yloxy)acetic acid
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is possible that the compound influences several pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-(pyridin-2-yloxy)acetate can be synthesized through the reaction of 2-(pyridin-2-yloxy)acetic acid with potassium hydroxide. The reaction typically involves dissolving 2-(pyridin-2-yloxy)acetic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(pyridin-2-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The pyridin-2-yloxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridin-2-yloxyacetates .
Scientific Research Applications
Chemistry: Potassium 2-(pyridin-2-yloxy)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand in biochemical assays to investigate protein-ligand interactions .
Medicine: It is explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Comparison with Similar Compounds
- Sodium 2-(pyridin-2-yloxy)acetate
- Lithium 2-(pyridin-2-yloxy)acetate
- 2-(pyridin-2-yloxy)acetic acid
Comparison: Potassium 2-(pyridin-2-yloxy)acetate is unique due to the presence of the potassium ion, which can influence its solubility, reactivity, and biological activity compared to its sodium or lithium counterparts. The potassium salt may exhibit different pharmacokinetic properties and bioavailability, making it a distinct compound for specific applications .
Properties
IUPAC Name |
potassium;2-pyridin-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.K/c9-7(10)5-11-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOHPSSTQKGAU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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